![molecular formula C22H23FN2O2S B2477594 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 932985-94-9](/img/structure/B2477594.png)

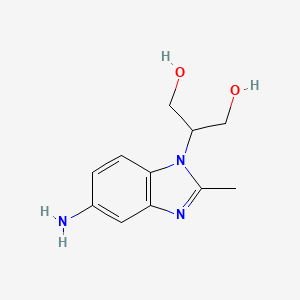

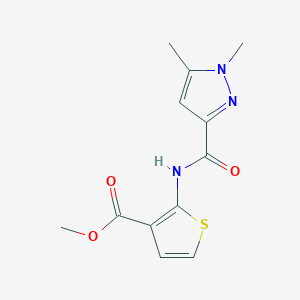

2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of precursors under specific conditions . For instance, the synthesis of a related compound, a triple-acting PPARα, -γ, and -δ agonist, involved the synthesis of oxazole rings as the key step, starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone .Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides such as acetochlor and metolachlor reveals their metabolism in liver microsomes of rats and humans, showcasing the complex metabolic pathways involved in their biotransformation. These studies suggest potential applications in understanding the environmental and health impacts of similar compounds (Coleman et al., 2000).

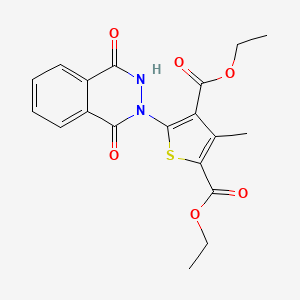

Synthesis and Antimicrobial Activities of Thiazole Derivatives

The synthesis of thiazole derivatives and their antimicrobial activities indicate the significance of such compounds in developing new antimicrobial agents. This suggests that similar structures could be explored for their potential use in combating microbial infections (Wardkhan et al., 2008).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

The development of acetamide derivatives as PTP1B inhibitors for their potential antidiabetic activity illustrates the therapeutic applications of such compounds in treating diseases like diabetes by targeting specific enzymes (Saxena et al., 2009).

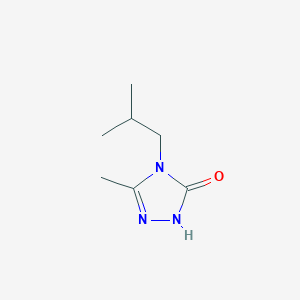

Anti-inflammatory Activity of Thiazolidin Derivatives

Studies on thiazolidin derivatives for their anti-inflammatory activity further exemplify the potential of structurally similar compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

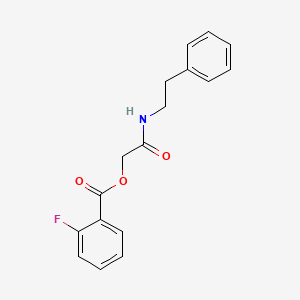

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of aminophenols for synthesizing intermediates in antimalarial drugs showcases the role of such chemical processes in drug development, indicating that compounds with similar functional groups may serve as key intermediates in synthesizing therapeutically valuable molecules (Magadum & Yadav, 2018).

Mécanisme D'action

Target of Action

A structurally similar compound has been identified as atriple-acting PPARα, -γ, and -δ agonist . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.

Mode of Action

This binding influences the transcription of various genes, leading to changes in cellular function .

Biochemical Pathways

Ppar agonists generally influence pathways related to lipid metabolism, glucose homeostasis, inflammation, and cell differentiation .

Result of Action

Ppar agonists can lead to a wide range of effects, including improved insulin sensitivity, reduced inflammation, and alterations in lipid metabolism .

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-3-27-19-9-7-16(8-10-19)13-21(26)24-12-11-20-15(2)25-22(28-20)17-5-4-6-18(23)14-17/h4-10,14H,3,11-13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHMXCVQEGDUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)

![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2477522.png)

![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)

![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)